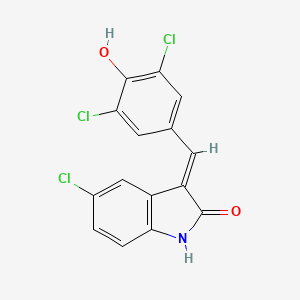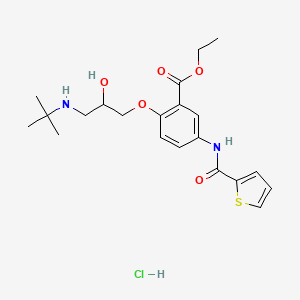
Methane, di-sec-butoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methane, di-sec-butoxy- can be synthesized through the aldol condensation reaction of formaldehyde and sec-butyl alcohol. The reaction is typically carried out under normal pressure with a solid acid catalyst, such as HZSM-5 molecular sieve or an active carbon immobilized sulfuric acid catalyst. The reaction conditions include a temperature range of 60-140°C and a reaction time of 0.5-8 hours .
Industrial Production Methods: In industrial settings, the production of methane, di-sec-butoxy- involves similar aldol condensation reactions but on a larger scale. The use of azeotropic dehydrating agents, such as sec-butyl alcohol, helps in the efficient removal of water, thereby driving the reaction to completion. The solid acid catalysts used in the process are advantageous due to their ease of separation from the product and recyclability .
Chemical Reactions Analysis
Types of Reactions: Methane, di-sec-butoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with hydroxyl radicals (OH), which has been studied in the gas phase at temperatures ranging from 250 to 550 K .
Common Reagents and Conditions:
Oxidation: Methane, di-sec-butoxy- can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles like halides (e.g., HBr, HI) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methane, di-sec-butoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aldol condensation reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methane, di-sec-butoxy- involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In substitution reactions, the nucleophilic attack on the protonated ether results in the cleavage of the C-O bond, forming alcohols and alkyl halides .
Comparison with Similar Compounds
Methane, di-sec-butoxy- can be compared with other dialkoxy methanes such as di-isopropoxy methane and di-n-butoxy methane. While all these compounds share a similar structural framework, their reactivity and applications differ due to the nature of the alkoxy groups attached to the central methane carbon.
Similar Compounds:
- Di-isopropoxy methane
- Di-n-butoxy methane
- Di-tert-butoxy methane
Properties
| 2568-92-5 | |
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-(butan-2-yloxymethoxy)butane |
InChI |
InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
YJBUXLCNFNPNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCOC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/no-structure.png)


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)



